molecular formula C27H32F2N8 B560072 Abemaciclib CAS No. 1231929-97-7

Abemaciclib

Katalognummer B560072
CAS-Nummer: 1231929-97-7
Molekulargewicht: 506.6
InChI-Schlüssel: UZWDCWONPYILKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Abemaciclib is a medication used to treat hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, node-positive early breast cancer with a high risk of recurrence . It is a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor .


Molecular Structure Analysis

Abemaciclib has a molecular formula of C27H32F2N8 and a molecular weight of 506.59 . It has been studied using molecular dynamics simulations and binding free energy calculations .


Physical And Chemical Properties Analysis

Abemaciclib has a molecular formula of C27H32F2N8 and a molecular weight of 506.59 . It should be stored at 4°C and protected from light .

Wissenschaftliche Forschungsanwendungen

  • Tumor Microenvironment and Immune Response : Abemaciclib induces a T-cell inflamed tumor microenvironment, enhancing the efficacy of PD-L1 checkpoint blockade. This combination can lead to complete tumor regressions and immunological memory in murine models, suggesting potential for improved cancer immunotherapy (Schaer et al., 2018).

  • Advanced Breast Cancer Treatment : In the MONARCH 3 study, abemaciclib combined with a nonsteroidal aromatase inhibitor significantly prolonged progression-free survival in postmenopausal women with HR-positive, HER2-negative advanced breast cancer, demonstrating a tolerable safety profile (Goetz et al., 2017).

  • First Global Approval for Metastatic Breast Cancer : Abemaciclib received its first global approval for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer. It is effective as monotherapy in patients who have progressed after endocrine therapy and chemotherapy (Kim, 2017).

  • Preclinical Characterization in Breast Cancer : In vitro and in vivo breast cancer models demonstrated that abemaciclib, as a single agent, inhibits breast cancer cell progression, induces senescence, apoptosis, and alters cellular metabolism (Torres-Guzmán et al., 2017).

  • Effect on Renal Function : Clinically, abemaciclib was shown to inhibit renal tubular secretion without significantly affecting glomerular filtration rate, suggesting its potential impact on renal function (Chappell et al., 2018).

  • Potential in Treating Brain Metastases : A study on hormone receptor-positive, HER2-negative metastatic breast cancer patients with brain metastases indicated that abemaciclib could penetrate the blood-brain barrier, offering a therapeutic option for these patients (Tolaney et al., 2017).

  • Pharmacokinetic and Pharmacodynamic Analysis : The pharmacokinetics of abemaciclib were characterized in a phase I clinical trial in cancer patients, providing insights into its dosing and patient factors affecting its efficacy (Tate et al., 2017).

  • Radiosensitivity in Lung Cancer : Abemaciclib enhanced the radiosensitivity of non–small cell lung cancer in vitro and in vivo, indicating a potential combination therapy strategy for this type of cancer (Naz et al., 2018).

Safety And Hazards

Abemaciclib should be handled with care. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Remove contaminated clothing and wash before reuse. Wash thoroughly after handling .

Zukünftige Richtungen

Abemaciclib has been approved for use in the treatment of certain types of breast cancer . Future research may focus on its potential use in other types of cancer, as well as its long-term safety and efficacy .

Eigenschaften

IUPAC Name

N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32F2N8/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWDCWONPYILKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32F2N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673119
Record name N-{5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazol-6-yl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Regulation of cell cycle is crucial in maintaining proper cell growth; dysregulated cell cycle signalling pathway is a key component in inducing hyperproliferation of cells and tumor formation in various cancers. G1 to S phase cell cycle progression, or transition through the G1 restriction point (R), is promoted by the retinoblastoma tumor suppressor protein (Rb)-mediated pathway. Activation of Rb-mediated pathway requires the interaction of Cyclin-dependent kinases (CDK) 4 and 6 with D-type cyclins, which drives the formation of active CDK4/CDK6 and subsequent phosphorylation of Rb. Rb is a tumor suppressant protein that inhibits proliferation through binding to and suppressing the activity of the E2F family of transcription factors. However, phosphorylation of Rb relieves suppression of E2F to allow expression of genes required for passage through the restriction point. This leads to increased expression of downstream signalling molecules and activity of protein kinases that promote the cell cycle progression and initiation of DNA replication. Phosphorylation of Rb and other proteins by CDK4/6 additionally leads to transcription of genes involved in cell cycle-independent activities including signal transduction, DNA repair transcriptional control, and mRNA processing. Abemaciclib selectively inhibits CDK4 and CDK6 with low nanomolar potency, inhibits Rb phosphorylation resulting in a G1 arrest and inhibition of proliferation, and its activity is specific for Rb-proficient cells. Unlike other CDK inhibitors such as [DB09073] and [DB11730], abemaciclib exhibits greater selectivity for CDK4 compared to CDK6.
Record name Abemaciclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12001
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Abemaciclib

CAS RN

1231929-97-7
Record name Abemaciclib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1231929-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abemaciclib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1231929977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abemaciclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12001
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-{5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazol-6-yl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABEMACICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60UAB198HK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
13,100
Citations
A Patnaik, LS Rosen, SM Tolaney, AW Tolcher… - Cancer discovery, 2016 - AACR
We evaluated the safety, pharmacokinetic profile, pharmacodynamic effects, and antitumor activity of abemaciclib, an orally bioavailable inhibitor of cyclin-dependent kinases (CDK) 4 …
Number of citations: 620 aacrjournals.org
ES Kim - Drugs, 2017 - Springer
… Abemaciclib has been … abemaciclib is in various stages of development internationally for a variety of cancers. This article summarizes the milestones in the development of abemaciclib …
Number of citations: 85 link.springer.com
A McCartney, E Moretti, G Sanna… - Therapeutic …, 2018 - journals.sagepub.com
… to abemaciclib compared with HR− lines. Another group has endeavoured to compare abemaciclib … on Rb in both abemaciclib and palbociclib, abemaciclib was also observed to induce …
Number of citations: 23 journals.sagepub.com
N Harbeck, P Rastogi, M Martin, SM Tolaney… - Annals of …, 2021 - Elsevier
… Safety data were consistent with the known abemaciclib risk profile. … but abemaciclib benefit was observed regardless of Ki-67 index. Overall, the robust treatment benefit of abemaciclib …
Number of citations: 251 www.sciencedirect.com
JM Martin, LJ Goldstein - OncoTargets and therapy, 2018 - Taylor & Francis
… understanding of abemaciclib and discusses its … abemaciclib is given on a continuous dosing schedule. Citation28 – Citation30 In vitro studies have also demonstrated that abemaciclib …
Number of citations: 34 www.tandfonline.com
S Johnston, J O'Shaughnessy, M Martin, J Huober… - NPJ Breast …, 2021 - nature.com
… Median PFS was 28.2 months in the abemaciclib arm and 14.8 months in the … the abemaciclib arm versus 16.1% in the placebo arm. Consistent benefit from the addition of abemaciclib …
Number of citations: 31 www.nature.com
SA Wander, HS Han, ML Zangardi, A Niemierko… - Journal of the National …, 2021 - jnccn.org
… who received abemaciclib after disease … , abemaciclib was well tolerated after a prior course of CDK4/6i (palbociclib)-based therapy; a minority of patients discontinued abemaciclib …
Number of citations: 39 jnccn.org
R Torres-Guzmán, B Calsina, A Hermoso, C Baquero… - Oncotarget, 2017 - ncbi.nlm.nih.gov
… Here we report a mechanistic exploration of the effects of abemaciclib on breast cancer cells. We demonstrate that abemaciclib inhibits Rb phosphorylation and arrests cells in G1 both …
Number of citations: 150 www.ncbi.nlm.nih.gov
SM Tolaney, S Sahebjam, E Le Rhun, T Bachelot… - Clinical Cancer …, 2020 - AACR
… the activity and safety of abemaciclib as monotherapy and combined with … abemaciclib and its active metabolites in brain metastases and CSF. In patients with LM, abemaciclib …
Number of citations: 112 aacrjournals.org
SRD Johnston, N Harbeck, R Hegg, M Toi… - Journal of Clinical …, 2020 - ncbi.nlm.nih.gov
… Efficacy and safety of abemaciclib in ABC supported … Abemaciclib plus ET demonstrated superior IDFS versus ET alone (P=… were consistent with the known safety profile of abemaciclib. …
Number of citations: 512 www.ncbi.nlm.nih.gov

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.